13-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol
Description
13-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol is a diterpenoid characterized by a complex tetracyclic framework with methyl, hydroxymethyl, and hydroxyl substituents. Diterpenoids are a class of isoprenoid compounds derived from geranylgeranyl pyrophosphate, often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties . This compound’s structure includes a tetracyclo[10.2.2.01,10.04,9]hexadecane backbone, distinguishing it from simpler tricyclic or linear diterpenoids.
Properties
IUPAC Name |
13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-16,21-23H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZCTUDLVVCKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CCC(CC3C2(CCC1O)C)C(C4)(CO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Ring System Variations: The tetracyclo[10.2.2] framework in the target compound contrasts with the tetracyclo[11.2.1] systems in Euphorbia diterpenoids, altering steric hindrance and solubility .
Functional Group Positioning: Hydroxymethyl at C13 vs.
Methylation Patterns : Trimethylation (C5, C5, C9) in the target compound vs. dimethylation in analogues may enhance lipophilicity and membrane permeability .
Comparison with Linear Diols
Key Observations:
- Structural Complexity : Linear diols (e.g., C30 1,15-diol) serve as environmental biomarkers, while tetracyclic diols are more likely involved in plant defense or medicinal roles .
- Functional Groups: The 1,13- and 1,15-diols’ terminal hydroxyl groups contrast with the mid-chain hydroxyls in tetracyclic diterpenoids, affecting oxidative stability and degradation pathways.
Notes on Contradictions and Limitations
- Source Discrepancies : focuses on marine diols, which are structurally and functionally distinct from the target compound, limiting direct comparisons .
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